molecular formula C21H24ClN3O2 B2594664 N-({1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide CAS No. 873093-86-8

N-({1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide

Cat. No.: B2594664
CAS No.: 873093-86-8
M. Wt: 385.89
InChI Key: RAJJTKZSCKMWSY-UHFFFAOYSA-N
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Description

N-({1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is a complex organic compound that features a benzodiazole core linked to a phenoxypropyl group and a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common approach includes:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the Phenoxypropyl Group: This step involves the reaction of the benzodiazole intermediate with 3-(4-chloro-3-methylphenoxy)propyl bromide under basic conditions.

    Introduction of the Methylacetamide Moiety: The final step involves the acylation of the secondary amine with methylacetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-({1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The chloro group in the phenoxy ring can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-({1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-({1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes and receptors, modulating their activity. The phenoxypropyl group may enhance the compound’s binding affinity and specificity, while the methylacetamide moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-({1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide
  • N-({1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide

Uniqueness

N-({1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is unique due to the presence of both chloro and methyl substituents on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[[1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2/c1-15-13-17(9-10-18(15)22)27-12-6-11-25-20-8-5-4-7-19(20)23-21(25)14-24(3)16(2)26/h4-5,7-10,13H,6,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJJTKZSCKMWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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